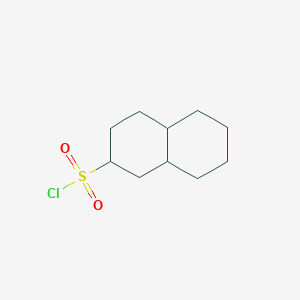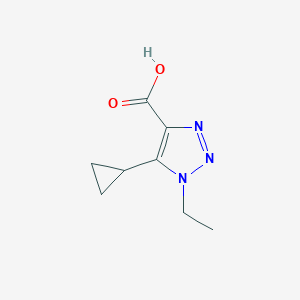![molecular formula C11H18O B13203338 2-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13203338.png)
2-Methyl-6-oxaspiro[4.6]undec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-oxaspiro[4.6]undec-8-ene is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-oxaspiro[4.6]undec-8-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of 2,2-bis(acetylthiomethyl)-1,3-propandiol and m- or p-nitrobenzaldehyde in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction is carried out in toluene under reflux conditions for about 12 hours . After the reaction, the mixture is cooled to room temperature and neutralized with sodium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-oxaspiro[4.6]undec-8-ene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
2-Methyl-6-oxaspiro[4.6]undec-8-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-6-oxaspiro[4.6]undec-8-ene involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through the modulation of enzyme activity and receptor binding . The exact pathways and targets are still under investigation, but preliminary research suggests involvement in oxidative stress and cell signaling pathways .
Comparison with Similar Compounds
2-Methyl-6-oxaspiro[4.6]undec-8-ene can be compared with other spiro compounds, such as:
1-Oxaspiro[4.6]undec-8-ene: Similar structure but lacks the methyl group at the 2-position.
3-Methyl-2-oxaspiro[4.5]decan-1-one: Different ring size and functional groups.
5,6-Epoxy-4,7-methano-1-oxaspiro[2.5]octane: Contains an epoxide group and a different ring structure
The uniqueness of 2-Methyl-6-oxaspiro[4
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-methyl-6-oxaspiro[4.6]undec-8-ene |
InChI |
InChI=1S/C11H18O/c1-10-5-7-11(9-10)6-3-2-4-8-12-11/h2,4,10H,3,5-9H2,1H3 |
InChI Key |
HNZKTHVHRSWLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1)CCC=CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




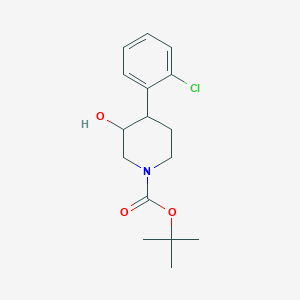
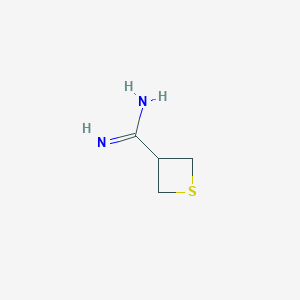
![N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B13203302.png)
![5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13203305.png)


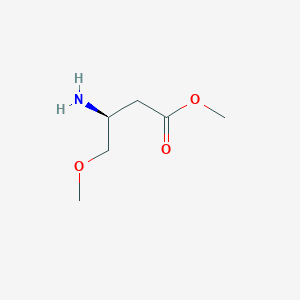
methanol](/img/structure/B13203319.png)
